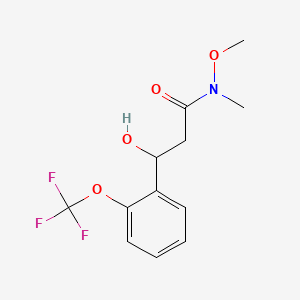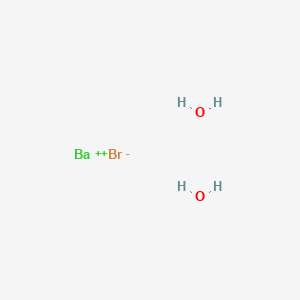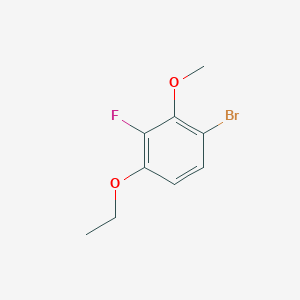
3-Hydroxy-N-methoxy-N-methyl-3-(2-(trifluoromethoxy)phenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-N-methoxy-N-methyl-3-(2-(trifluoromethoxy)phenyl)propanamide is a chemical compound with a complex structure that includes a trifluoromethoxy group attached to a phenyl ring, a hydroxy group, and a methoxy-methyl amide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N-methoxy-N-methyl-3-(2-(trifluoromethoxy)phenyl)propanamide typically involves multiple steps, including the introduction of the trifluoromethoxy group, the formation of the phenyl ring, and the attachment of the hydroxy and methoxy-methyl amide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and databases .
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of environmentally friendly solvents and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-N-methoxy-N-methyl-3-(2-(trifluoromethoxy)phenyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are critical for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the amide group would yield an amine.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-N-methoxy-N-methyl-3-(2-(trifluoromethoxy)phenyl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-N-methoxy-N-methyl-3-(2-(trifluoromethoxy)phenyl)propanamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes. The hydroxy and methoxy-methyl amide groups can form hydrogen bonds and other interactions with target molecules, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other trifluoromethoxy-substituted phenyl derivatives and amide-containing compounds. Examples include:
- 3-Hydroxy-N-methoxy-N-methyl-3-(4-(trifluoromethoxy)phenyl)propanamide
- 3-Hydroxy-N-methoxy-N-methyl-3-(3-(trifluoromethoxy)phenyl)propanamide
Uniqueness
The uniqueness of 3-Hydroxy-N-methoxy-N-methyl-3-(2-(trifluoromethoxy)phenyl)propanamide lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C12H14F3NO4 |
|---|---|
Molekulargewicht |
293.24 g/mol |
IUPAC-Name |
3-hydroxy-N-methoxy-N-methyl-3-[2-(trifluoromethoxy)phenyl]propanamide |
InChI |
InChI=1S/C12H14F3NO4/c1-16(19-2)11(18)7-9(17)8-5-3-4-6-10(8)20-12(13,14)15/h3-6,9,17H,7H2,1-2H3 |
InChI-Schlüssel |
WLNJXHPAVPMBMK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C(=O)CC(C1=CC=CC=C1OC(F)(F)F)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[({N-[(4-hydroxyphthalazin-1-yl)acetyl]alanyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B14757806.png)
![7H-Pyrimido[4,5-b][1,4]oxazine](/img/structure/B14757812.png)
![Acetamide, 2-[[2-chloro-5-(dimethylamino)phenyl][(3,4-dimethoxyphenyl)sulfonyl]amino]-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N-ethyl-](/img/structure/B14757851.png)






![Tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B14757885.png)
![[1,3]Thiazolo[5,4-H]quinoline](/img/structure/B14757889.png)


